molecular formula C21H23N3O3 B5317180 N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

Cat. No.: B5317180
M. Wt: 365.4 g/mol
InChI Key: ZFDFKBFEUFYUDB-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyphenyl group, a phthalazinone moiety, and an acetamide linkage, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-12(2)17-10-18(13(3)9-19(17)25)22-20(26)11-24-21(27)16-8-6-5-7-15(16)14(4)23-24/h5-10,12,25H,11H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDFKBFEUFYUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multiple steps, including the preparation of intermediate compounds. The process may start with the synthesis of the hydroxyphenyl derivative, followed by the introduction of the phthalazinone group through a series of condensation and cyclization reactions. The final step involves the formation of the acetamide linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazinone derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while reduction of the phthalazinone moiety can produce dihydrophthalazinone derivatives.

Scientific Research Applications

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the phthalazinone moiety can modulate various biological processes. The acetamide linkage may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE stands out due to its combination of a hydroxyphenyl group, a phthalazinone moiety, and an acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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